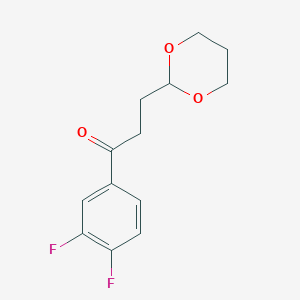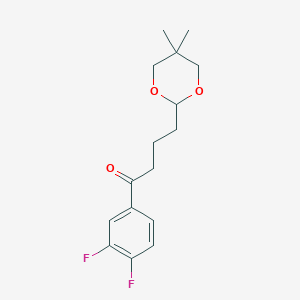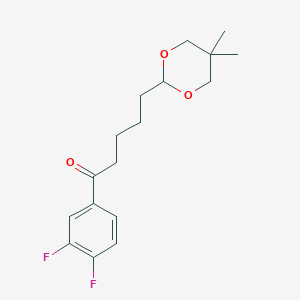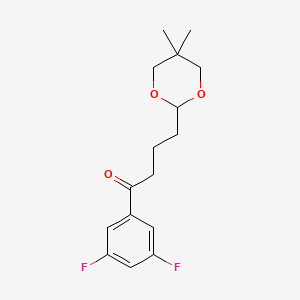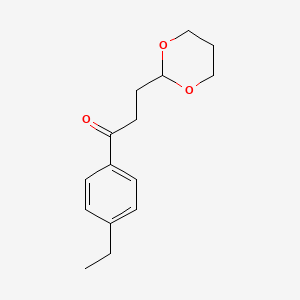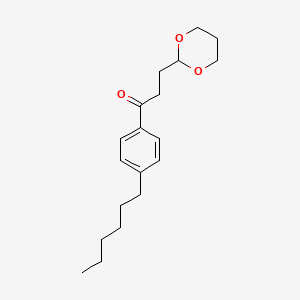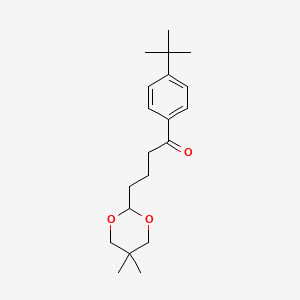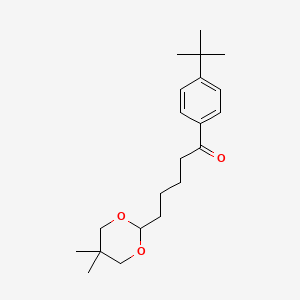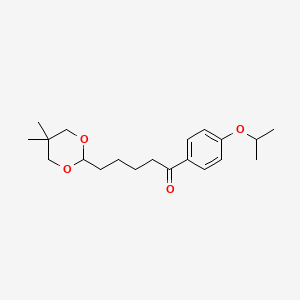![molecular formula C21H18N2O4S2 B1326259 2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 942597-98-0](/img/structure/B1326259.png)
2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and single crystal X-ray diffraction . Unfortunately, specific structural details for this compound are not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved sources .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Thiophene derivatives have been recognized for their anti-inflammatory properties. The compound , with its thiophene moiety, could be pivotal in the development of new anti-inflammatory drugs. Its structure allows for interaction with biological targets that can modulate inflammatory responses in the body .
Antipsychotic Potential
The biphenyl structure of this compound suggests potential applications in neuropsychiatric treatment. Biphenyl compounds have been used in the synthesis of drugs that target central nervous system receptors, which could be beneficial for treating disorders such as schizophrenia .
Anti-Arrhythmic Effects
Compounds containing both cyano and thiophene groups have shown promise in cardiovascular research, particularly in the development of anti-arrhythmic medications. Their ability to modulate ionic channels in cardiac cells can be crucial for correcting irregular heartbeats .
Antifungal and Antimicrobial Activity
The specific structure of this compound, especially the presence of the sulfonamido group, may enhance its utility as an antifungal and antimicrobial agent. Research indicates that similar structures have been effective against a range of bacterial and fungal species .
Antioxidant Properties
The cyano group attached to the aromatic ring system in the compound can act as a radical scavenger, suggesting its use as an antioxidant. This property is essential in preventing oxidative stress-related diseases .
Estrogen Receptor Modulation
Thiophene derivatives have been used in the synthesis of drugs that act on estrogen receptors. This compound could be investigated for its potential to act as a selective estrogen receptor modulator, which is significant in the treatment of hormone-related cancers .
Anti-Mitotic Activity
The structural complexity of this compound, including the biphenyl and thiophene rings, might interact with microtubules, exhibiting anti-mitotic activity. This is particularly relevant in cancer research, where inhibition of cell division is a key therapeutic strategy .
Kinase Inhibition
Kinases are enzymes that play a vital role in signal transduction and cell regulation. The compound’s structure suggests it could be a lead molecule in the design of kinase inhibitors, which are important in targeted cancer therapies .
Safety and Hazards
Propiedades
IUPAC Name |
3-cyano-4-[4-[3-(propan-2-ylsulfonylamino)thiophen-2-yl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-13(2)29(26,27)23-19-9-10-28-20(19)15-5-3-14(4-6-15)18-8-7-16(21(24)25)11-17(18)12-22/h3-11,13,23H,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTSETQAHJSXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(SC=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


